molecular formula C9H3BrCl3N B598924 3-Bromo-4,5,7-trichloroquinoline CAS No. 1204811-37-9

3-Bromo-4,5,7-trichloroquinoline

Cat. No. B598924
CAS RN: 1204811-37-9
M. Wt: 311.384
InChI Key: VGQJCRJFTCKEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4,5,7-trichloroquinoline is an organic compound with the molecular formula C9H3BrCl3N . It is a solid substance and has a molecular weight of 311.39 .


Molecular Structure Analysis

The SMILES string of this compound is ClC1=C(C(Cl)=C(Br)C=N2)C2=CC(Cl)=C1 . This notation provides a way to represent the structure of the molecule.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 366.3±37.0 °C and a predicted density of 1.844±0.06 g/cm3 . Its pKa is predicted to be -1.53±0.50 .

Scientific Research Applications

Synthesis and Chemical Transformations

3-Bromo-4,5,7-trichloroquinoline serves as a critical intermediate in various chemical syntheses and transformations. It's notably used in the preparation of diverse quinoline inhibitors, highlighting its importance in the realm of organic synthesis (Lei et al., 2015). In another study, 3-Bromoquinolin-6-ols, derived from similar intermediates, were synthesized, demonstrating the compound's utility in creating derivatives with potential biological activities (Lamberth et al., 2014).

Antifungal and Antimalarial Properties

Research has also explored the antifungal and antimalarial properties of compounds related to this compound. Compounds like 3-Bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinols, which share structural similarities, have been tested for antifungal activity against various fungi, showcasing their potential in fungitoxicity (Gershon et al., 1996). Furthermore, some derivatives have shown considerable antimalarial activity, indicating a broader spectrum of biomedical applications (Surrey & Hammer, 1946).

Industrial Applications

An efficient, industrially feasible process for preparing 4,5,7-trichloroquinoline has been developed, underlining its significance in industrial applications, particularly in agrochemical synthesis (Chandrasekhar et al., 2002). This showcases the compound's relevance not only in scientific research but also in practical, commercial applications.

Safety and Hazards

3-Bromo-4,5,7-trichloroquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 . It has hazard statements H301 - H318 - H413 and precautionary statements P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 .

properties

IUPAC Name

3-bromo-4,5,7-trichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrCl3N/c10-5-3-14-7-2-4(11)1-6(12)8(7)9(5)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQJCRJFTCKEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(C(=CN=C21)Br)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrCl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671210
Record name 3-Bromo-4,5,7-trichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1204811-37-9
Record name 3-Bromo-4,5,7-trichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.